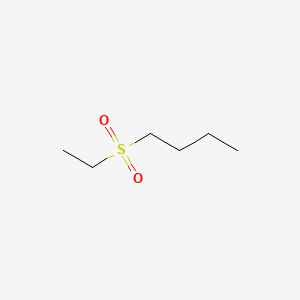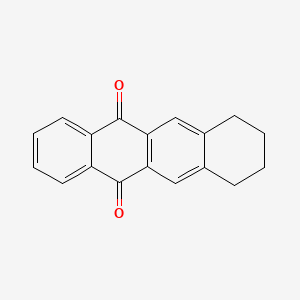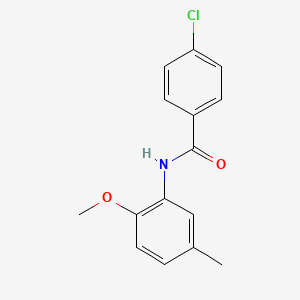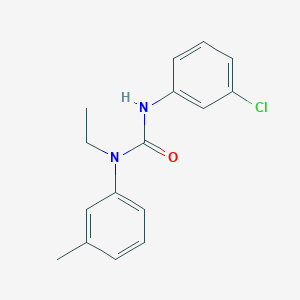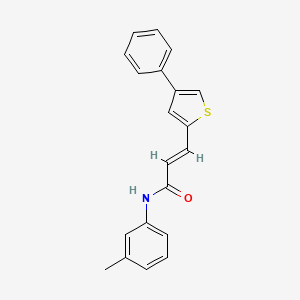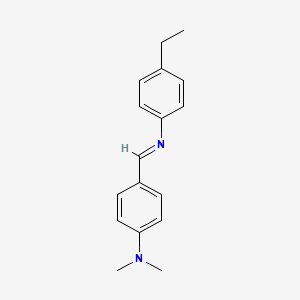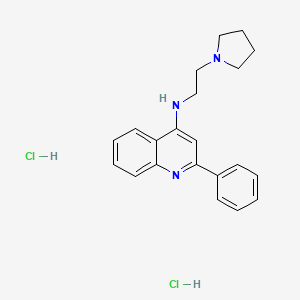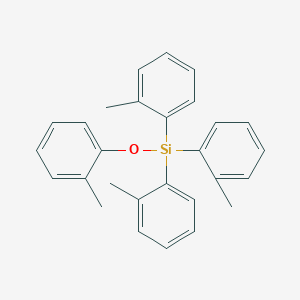
(o-Tolyloxy)tri(o-tolyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(o-Tolyloxy)tri(o-tolyl)silane is a chemical compound with the molecular formula C28H28OSi and a molecular weight of 408.621 g/mol . This compound is part of the organosilicon family, which is known for its diverse applications in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of (o-Tolyloxy)tri(o-tolyl)silane typically involves the reaction of o-tolylsilane with o-tolyloxy compounds under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and controlled temperature environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
(o-Tolyloxy)tri(o-tolyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(o-Tolyloxy)tri(o-tolyl)silane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: It is used in the study of biological systems and as a tool for investigating biochemical pathways.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (o-Tolyloxy)tri(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparación Con Compuestos Similares
(o-Tolyloxy)tri(o-tolyl)silane can be compared with other similar compounds, such as:
Tri(o-tolyl)silane: This compound lacks the o-tolyloxy group, which can influence its reactivity and applications.
Ethoxytri(o-tolyl)silane: This compound has an ethoxy group instead of the o-tolyloxy group, which can affect its chemical properties and uses.
Chlorotri(o-tolyl)silane: This compound has a chloro group, which can make it more reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C28H28OSi |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(2-methylphenoxy)-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C28H28OSi/c1-21-13-5-9-17-25(21)29-30(26-18-10-6-14-22(26)2,27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20H,1-4H3 |
Clave InChI |
ONTILTVGCKCOQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1O[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


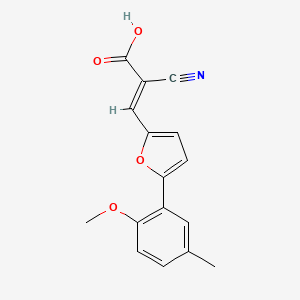
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
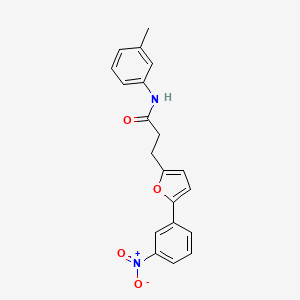
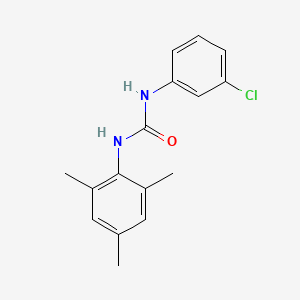

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
